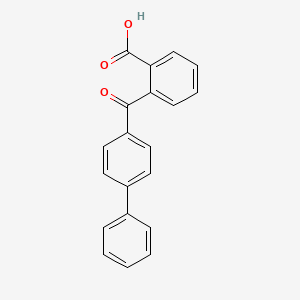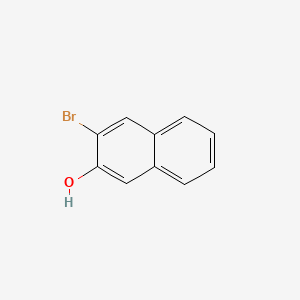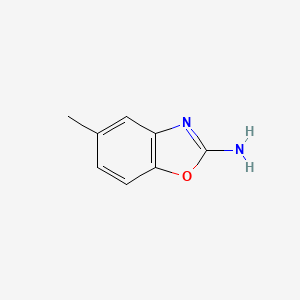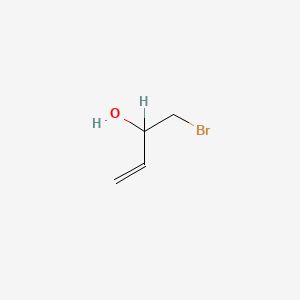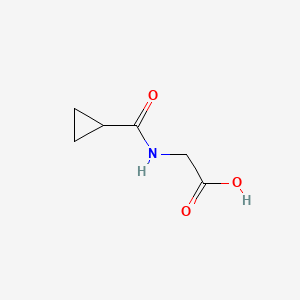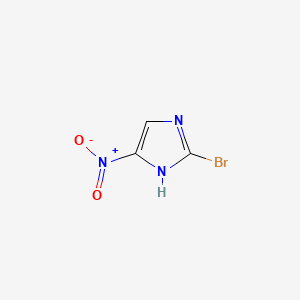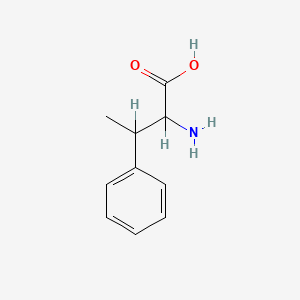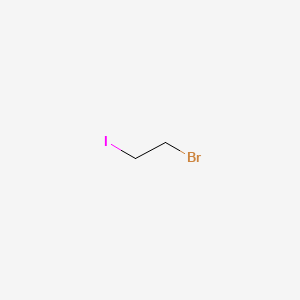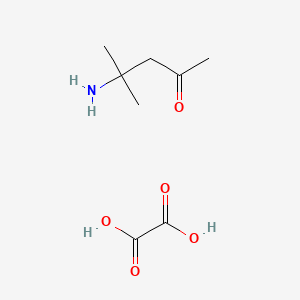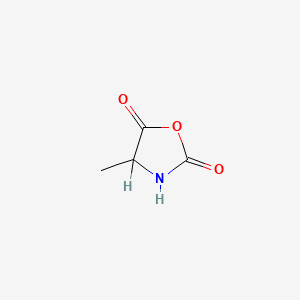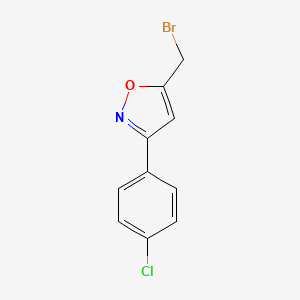
5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
Descripción general
Descripción
“5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole” is a compound of interest due to its structural uniqueness and potential in various fields of chemistry and material science. This detailed overview synthesizes information from a range of studies focusing on its synthesis, structural characterization, and chemical properties.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those related to “5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole,” often involves multicomponent reactions, condensing key functional groups under controlled conditions. For instance, one common approach for synthesizing isoxazole derivatives involves the reaction of arylic or hetero-arylic aldehydes with hydroxylamine hydrochloride and 1,3-dicarbonyl compounds, highlighting a versatile method for obtaining various isoxazol-5(4H)-ones under mild conditions (Kiyani et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray crystallography, reveals the spatial arrangement of atoms within these compounds and provides insight into their potential interactions and reactivity. The crystal structure of related compounds shows the planarity of the isoxazole ring and its substituents, which is critical for understanding its electronic properties and reactivity patterns (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of “5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole” can be inferred from studies on similar compounds, which demonstrate their involvement in various organic transformations. These compounds can undergo nucleophilic substitutions due to the presence of the bromomethyl group, making them suitable for further functionalization (Zheng et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for determining the compound's suitability for different applications. These properties are often dependent on the molecular structure and substitution patterns on the isoxazole ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound’s applications in synthetic chemistry. The presence of electron-withdrawing groups like bromo and chloro substituents affects its electronic properties and reactivity. Isoxazole derivatives are known for their versatility in organic synthesis, serving as precursors to more complex molecules (Kim & Kim, 1998).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activities: Derivatives of 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole, such as 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, have been synthesized and shown to possess antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Structural and Chemical Properties
- Tautomerism and Basicity Studies: Studies on 5-hydroxyisoxazoles have revealed information about the tautomerism of isoxazoles and their basicity, which are crucial for understanding the chemical properties of isoxazole derivatives (Boulton & Katritzky, 1961).
- Crystal Structure Analysis: Research on tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has involved determining their crystal structures, providing insights into the structural aspects of related isoxazole compounds (Al-Hourani et al., 2015).
Synthesis and Applications in Medicinal Chemistry
- Synthesis for Biomedical Research: Studies have shown efficient synthesis methods for isoxazole derivatives, such as 5-substituted isoxazole-4-carboxylic esters, which are relevant for biomedical research, including potential applications in synthesizing α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
- Antiviral and Cytotoxic Activities: Certain isoxazole-based compounds, like 5-(4-chlorophenyl)isoxazole-3-carbohydrazide, have been synthesized and found to exhibit significant antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Advanced Material Synthesis
- Synthesis of Functionalized Isoxazoles: Research has focused on synthesizing 5-fluoroalkyl-substituted isoxazoles, which are important for developing advanced materials and pharmaceuticals (Chalyk et al., 2019).
Propiedades
IUPAC Name |
5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXXYLQISERCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201052 | |
| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole | |
CAS RN |
5300-92-5 | |
| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




